C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride
Overview
Description
The compound “C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride” is a chlorinated cyclopropyl compound with a phenyl group and a methylamine group. The presence of these functional groups could give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group would likely form a three-membered ring, with the 2-chlorophenyl group and the methylamine group attached to it .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of its functional groups. The presence of the chloro group might make it susceptible to nucleophilic substitution reactions . The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility, and stability .Scientific Research Applications
Pharmacokinetics and Toxicology
The pharmacokinetics and toxicology of similar compounds, especially those belonging to the family of synthetic psychoactive substances, are crucial areas of research. Studies in this domain aim to understand how these compounds are metabolized in the body, their potential toxic effects, and their mechanisms of action. For instance, research on methiopropamine (MPA), a synthetic methamphetamine analogue, investigates its prevalence in driving under the influence of drug (DUID) cases, showing the importance of analytical methods for its detection and quantification in biological samples (Tuv et al., 2016). These studies are critical for public health and safety, providing data necessary for developing regulations and therapeutic interventions.
Therapeutic Research
Research on therapeutic applications of similar compounds often explores their potential benefits against various diseases. For example, studies on cysteamine eye drops for ophthalmic cystinosis highlight the therapeutic potential of compounds that can modify disease progression or alleviate symptoms in specific patient populations (Liang et al., 2017). Such research is essential for developing new treatments and improving patient care.
Substance Abuse and Dependency
Investigations into the abuse potential and dependency profiles of psychoactive substances, including synthetic compounds, are vital for understanding their impact on public health. Research in this area can inform policy-making, clinical practices for treating substance use disorders, and strategies for preventing drug abuse. For example, studies on the reinforcing, subjective, and physiological effects of MDMA and its analogues in humans provide insights into their abuse potential and effects on the human body, contributing to the knowledge base necessary for managing and mitigating the risks associated with their use (Tancer & Johanson, 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[1-(2-chlorophenyl)cyclopropyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-4-2-1-3-8(9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJLWKHRCPIWHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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